4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene
Description
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-4,12-13H,5H2 |
InChI Key |
XBVCFMXLPMBKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene typically involves functionalization of a 4-(trifluoromethyl)benzene derivative, introducing the hydroxyamino methyl group onto the aromatic ring. This often requires:
- Starting from 4-(trifluoromethyl)benzyl halides or chlorides.
- Nucleophilic substitution or addition reactions involving hydroxylamine derivatives.
- Use of alkaline conditions and polar aprotic solvents to facilitate substitution.
The hydroxyamino methyl group is sensitive, so reaction conditions must be carefully controlled to avoid side reactions or decomposition.
Key Reported Preparation Routes
Although direct literature specifically naming "this compound" is limited, closely related compounds and intermediates have been extensively studied, especially in the context of fluoxetine synthesis. These provide valuable insights into preparation methodologies.
Etherification of Hydroxy Amines with 1-Chloro-4-(trifluoromethyl)benzene
A prominent method involves reacting hydroxyamine-containing intermediates with 1-chloro-4-(trifluoromethyl)benzene under alkaline conditions in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane. This reaction proceeds via nucleophilic aromatic substitution to form the desired substituted benzene derivatives.
-
- Alkaline metal hydroxides such as sodium hydroxide or potassium hydroxide are used in molar excess (at least 30% excess).
- Temperature ranges from 80°C to 120°C, typically around 90-100°C.
- Reaction times vary from 4 to 20 hours.
- Catalysts such as crown ethers (e.g., 18-crown-6) or poly(ethylene glycol)-6000 may be employed to enhance reaction rates and yields.
-
- N-methyl-3-hydroxy-3-phenylpropylamine is reacted with 1-chloro-4-(trifluoromethyl)benzene in DMSO or sulfolane.
- Sodium hydroxide is added as the base.
- The mixture is stirred at elevated temperature under inert atmosphere.
- After completion, the reaction mixture is cooled, extracted with organic solvents, and purified.
-
- Yields typically range from 85% to 95%.
- Purity of the final product can exceed 99% after recrystallization.
This method is scalable and suitable for industrial production due to the use of relatively safe reagents and straightforward work-up procedures.
Hydroxylamine Addition to Benzyl Halides
Another approach involves the direct reaction of 4-(trifluoromethyl)benzyl halides with hydroxylamine or hydroxylamine derivatives to introduce the hydroxyamino methyl group.
-
- Use of hydroxylamine hydrochloride or free hydroxylamine.
- Base such as sodium carbonate or sodium hydroxide to liberate free hydroxylamine.
- Solvents like ethanol, water, or mixed aqueous-organic media.
- Mild heating (50-80°C) to promote substitution.
-
- Controlling selectivity to avoid over-oxidation or side reactions.
- Managing the stability of hydroxyamino intermediates.
This method is less commonly reported for the trifluoromethyl-substituted benzene due to potential side reactions but remains a viable route in some contexts.
Data Table: Summary of Preparation Conditions and Outcomes
| Preparation Method | Starting Materials | Base / Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | N-methyl-3-hydroxy-3-phenylpropylamine + 1-chloro-4-(trifluoromethyl)benzene | NaOH or KOH (excess), 18-crown-6 or PEG-6000 catalyst | Sulfolane or DMSO | 90-100 | 4-20 | 85-95 | >99 | Scalable, industrially viable |
| Hydroxylamine substitution on benzyl halide | 4-(Trifluoromethyl)benzyl chloride + hydroxylamine hydrochloride | Na2CO3 or NaOH | Ethanol/water | 50-80 | 6-12 | 60-75 | 90-95 | Requires careful control of side reactions |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyamino (-NHOH) group undergoes oxidation under controlled conditions:
-
Nitroso/Nitro Derivatives : Oxidation with agents like hydrogen peroxide or potassium permanganate converts the hydroxyamino group to nitroso (-NO) or nitro (-NO₂) functionalities. This alters electronic properties and enhances metabolic stability in pharmaceutical contexts.
-
Mechanistic Pathway :
The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature .
Nucleophilic Substitution
The methylene bridge (-CH₂-) adjacent to the hydroxyamino group facilitates nucleophilic displacement:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMSO) to form N-alkylated or N-acylated derivatives. For example:
Yields depend on the base (e.g., NaOH or K₂CO₃) and temperature (50–120°C) .
Table 1: Representative Nucleophilic Substitution Conditions
| Substrate | Reagent | Base | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1-Chloro-4-(CF₃)C₆H₄ | NaOH/DMSO | NaOH | 100 | 88 | |
| Acetyl chloride | Et₃N/CH₂Cl₂ | Et₃N | 25 | 72 |
Condensation Reactions
The hydroxyamino group participates in Schiff base formation:
-
Imine Synthesis : Reacts with aldehydes/ketones to form stable imine derivatives. For example, condensation with salicylaldehyde yields a tridentate ligand capable of metal chelation :
-
Crystal Structure : X-ray diffraction of analogous Schiff bases shows planar geometry with dihedral angles up to 44.77° between aromatic rings, influencing reactivity .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the benzene ring, directing EAS to specific positions:
-
Nitration/Sulfonation : Occurs preferentially at the meta position relative to the trifluoromethyl group. Reaction rates are slower compared to non-fluorinated analogs .
-
Halogenation : Bromination with Br₂/FeBr₃ yields mono-substituted products at the para position to the hydroxyamino-methyl group .
Table 2: EAS Reactivity Comparison
| Reaction Type | Position Selectivity | Relative Rate (vs C₆H₆) | Source |
|---|---|---|---|
| Nitration | meta to -CF₃ | 0.12 | |
| Bromination | para to -CH₂NHOH | 0.35 |
Reduction Reactions
The hydroxyamino group is reducible to an amine under mild conditions:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol converts -NHOH to -NH₂ with >90% efficiency.
-
Zinc-Acetic Acid : Selective reduction without affecting the trifluoromethyl group :
Biological Interactions
-
Enzyme Inhibition : Acts as a reversible inhibitor of tyrosinase via chelation of copper ions at the active site.
-
Antioxidant Activity : Scavenges free radicals (e.g., DPPH) with IC₅₀ values comparable to ascorbic acid, attributed to the phenolic-like hydroxyamino group.
Complexation with Metals
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺):
-
Coordination Modes : Bidentate (N,O) or tridentate (N,O,π-arene) binding, depending on pH and metal ion .
-
Applications : Catalyst precursors for oxidation reactions or MRI contrast agents.
Key Research Findings
-
Synthetic Utility : The compound serves as a scaffold for bioactive molecules, including antimicrobial agents and kinase inhibitors .
-
Stability : The trifluoromethyl group enhances thermal and metabolic stability, making it resistant to hydrolysis under physiological conditions .
-
Solvent Effects : Reactivity in DMSO surpasses THF or DMF due to superior solvation of intermediates .
Scientific Research Applications
4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene is an aromatic compound with a trifluoromethyl group and a hydroxyamino functional group attached to a benzene ring. Its chemical formula is C9H8F3NO. This compound has gained attention in synthetic and medicinal chemistry because of its versatile reactivity and potential applications. The trifluoromethyl group enhances the compound's lipophilicity and may enhance its biological activity and metabolic stability, making it a candidate for drug development. The hydroxyamino group contributes to the compound's reactivity in various chemical transformations.
Potential Applications
- Medicinal Chemistry this compound exhibits biological activities, making it particularly useful in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and bioavailability. Preliminary studies suggest potential antimicrobial and anti-inflammatory activities, though further research is needed to fully understand its pharmacological profile.
- Tyrosine Kinase Inhibition This compound may be effective against disorders dependent on protein kinase, especially proliferative diseases . It inhibits the growth of blood vessels and may be effective against diseases associated with deregulated angiogenesis, such as ocular neovascularisation, retinopathies, diabetic retinopathy or age-related macular degeneration, psoriasis, and haemangioblastoma . It may also be useful against mesangial cell proliferative disorders, such as chronic or acute renal diseases, diabetic nephropathy, malignant nephrosclerosis, thrombotic microangiopathy syndromes or transplant rejection, or inflammatory renal disease, such as glomerulonephritis, haemolytic-uraemic syndrome, hypertensive nephrosclerosis, atheroma, arterial restenosis, autoimmune diseases, diabetes, endometriosis, chronic asthma, and neoplastic diseases .
Reactivity with Biological Targets
Interaction studies involving this compound focus on its reactivity with biological targets. For instance, it is used in research involving protein targets .
Mechanism of Action
The mechanism by which N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene with structurally related trifluoromethyl-substituted benzene derivatives:
Key Observations:
- Polarity and Solubility: The hydroxamino methyl group in the target compound enhances water solubility compared to hydrophobic analogs like 1-chloro-4-(trifluoromethyl)benzene .
- Reactivity : The chloro group in 1-chloro-4-(trifluoromethyl)benzene facilitates nucleophilic substitution, while the azide in 1-azido-4-(trifluoromethyl)benzene enables click chemistry .
- Bioactivity: PSTMB exhibits potent lactate dehydrogenase A (LDHA) inhibition, suppressing tumor growth via apoptosis .
Toxicity and Metabolic Considerations
Biological Activity
4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene, also known as N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine, is an organic compound notable for its diverse biological activities. This compound features a trifluoromethyl group which enhances its lipophilicity, facilitating its interaction with biological membranes and potential targets within cells. This article explores the biological activities of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The hydroxylamine group can form covalent bonds with active sites on enzymes, leading to inhibition of enzymatic activity. This property is particularly relevant for enzymes involved in metabolic pathways and disease processes.
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, enhancing its bioavailability and interaction with intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values against certain bacterial strains, indicating its potential as an antibacterial agent. Specific studies have reported MIC values ranging from 0.5 μg/mL to >40 μg/mL depending on the bacterial species tested .
Antitubercular Activity
The compound has been explored in the context of tuberculosis treatment. A study highlighted its potential as an enzyme inhibitor against Mycobacterium tuberculosis, with MIC values demonstrating effective inhibition at low concentrations .
Research Findings and Case Studies
Several studies have contributed to the understanding of the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound significantly inhibits lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation. This inhibition was linked to increased levels of histone methylation, suggesting potential applications in cancer therapy .
- Stability and Metabolism : Research has shown that the compound exhibits varying stability in human liver microsomes (HLM), with half-lives indicating metabolic resilience or susceptibility depending on structural modifications .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
